molecular formula C11H10N4O2S B493852 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 510764-58-6

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B493852
CAS No.: 510764-58-6
M. Wt: 262.29g/mol
InChI Key: IJRZAJPXIICNLX-UHFFFAOYSA-N
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Description

Benzo-imidazo-thiazole derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They have been found to have significant bioactive properties . For instance, some derivatives have shown antimycobacterial activity .


Synthesis Analysis

The synthesis of these compounds involves designing and predicting in silico ADMET, and then synthesizing a series of novel imidazo-thiazole and benzo-imidazo-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid and its derivatives exhibit a rich chemistry, mainly involving their synthesis and potential biological activities. For instance, the reaction of 2-R1-9-R2-imidazo[1,2-a]benzimidazoles with propiolic acid in polyphosphoric acid results in substituted 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids. These products show potential as precursors for biologically active compounds, highlighting the significance of the imidazo[1,2-a]benzimidazole framework in drug development (Anisimova, Tolpygin, & Borodkin, 2013).

Additionally, the synthesis of new heteroaromatic systems, such as Naphth[2,1-e]imidazo[5,1-c]-1,2,4-triazines and benz[e]imidazo-[5,1-c]-1,2,4-triazines, involves the cyclization of azo compounds. These systems are obtained only in the presence of p-toluenesulfonic acid, and the presence of an amide substituent in the imidazole ring can lead to the formation of Imidazo[4,5-d]-1,2,3-triazines, showcasing the versatility of these chemical frameworks in synthesizing complex heterocyclic compounds (Bezmaternykh, Mokrushin, & Sadchikova, 2000).

Biological Activities

The structural complexity of imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl derivatives lends them to various biological applications. For instance, certain derivatives have been synthesized and shown to exhibit anti-inflammatory activities, highlighting the potential medicinal applications of these compounds (Labanauskas et al., 2000). Moreover, other derivatives have been investigated for their antibacterial and antifungal activities, with some showing significant potential against specific bacterial and fungal strains. This emphasizes the importance of these compounds in the development of new antimicrobial agents (Chakraborty, Sharma, Madhubala, & Mishra, 2014).

Green Chemistry and Catalysis

The synthesis of imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl derivatives also contributes to the field of green chemistry. A method for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives uses water as a solvent and employs thiamine hydrochloride as a catalyst. This method is noted for its environmental friendliness and operational simplicity, offering an efficient and sustainable approach to synthesizing these compounds (Liu, Lei, & Hu, 2012).

Future Directions

Research in the field of chemistry of imidazo-thiazines, which are related to the compound you asked about, began in the 1960s . The achievements were first systematized and published in a review in 1988 . Subsequent approaches to the annulation of the imidazothiazine scaffold were considered fragmentarily in reviews in 1996 and 2007 . In recent years, this field has been supplemented by new synthetic methods for their preparation . This suggests that there is ongoing interest in this field and potential for future developments.

Properties

IUPAC Name

3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-9(17)5-6-18-11-14-13-10-12-7-3-1-2-4-8(7)15(10)11/h1-4H,5-6H2,(H,12,13)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRZAJPXIICNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166708
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-58-6
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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